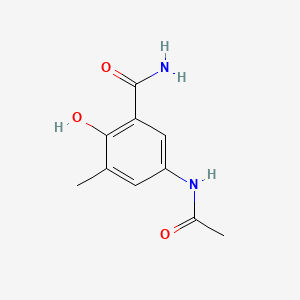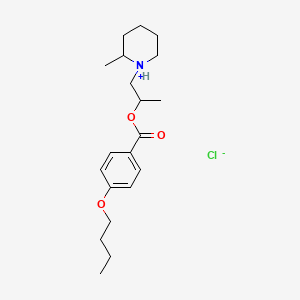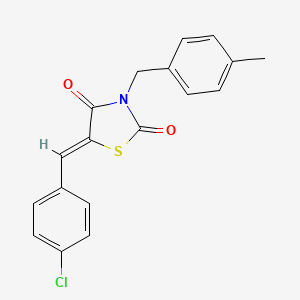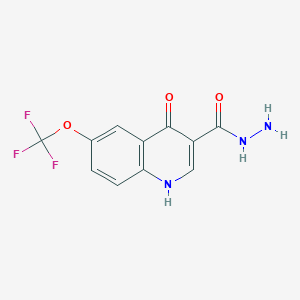
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- is a chemical compound known for its unique structural features and diverse applications It belongs to the benzofurazan family, which is characterized by a fused benzene and furan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-7-nitrobenzofurazan with phenyl-piperazine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The phenyl-piperazinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized benzofurazan compounds.
Applications De Recherche Scientifique
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting various analytes.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the phenyl-piperazinyl moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: Shares the benzofuran ring system but lacks the nitro and phenyl-piperazinyl groups.
Benzofuroxan: Contains a similar fused ring system but with different substituents.
Nitrobenzofurazan: Similar structure but without the phenyl-piperazinyl group.
Uniqueness
Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)- is unique due to the combination of its nitro group and phenyl-piperazinyl moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
65427-83-0 |
|---|---|
Formule moléculaire |
C16H15N5O3 |
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
4-nitro-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C16H15N5O3/c22-21(23)16-14(7-6-13-15(16)18-24-17-13)20-10-8-19(9-11-20)12-4-2-1-3-5-12/h1-7H,8-11H2 |
Clé InChI |
MWQPXBZSQNLMMT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C3=C(C4=NON=C4C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



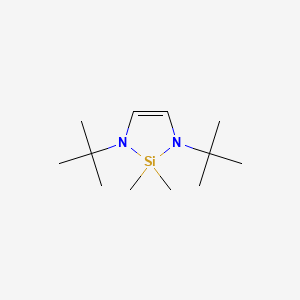
![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)
![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)
![methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)
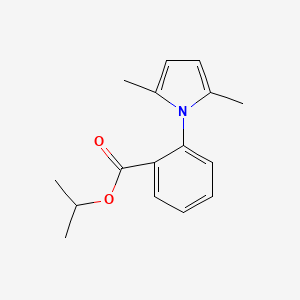
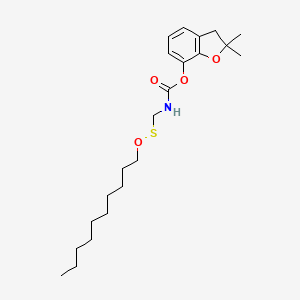
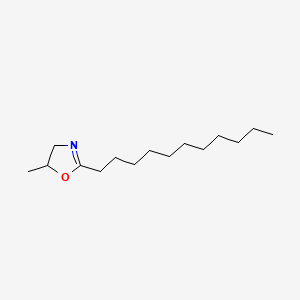
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
